molecular formula C11H14O3 B15163687 3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione CAS No. 142543-34-8

3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione

Cat. No.: B15163687
CAS No.: 142543-34-8
M. Wt: 194.23 g/mol
InChI Key: UBRINAFAQHLLQV-UHFFFAOYSA-N
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Description

3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C12H16O3 It is a derivative of cyclohexa-3,5-diene-1,2-dione, featuring tert-butyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 3-tert-butyl-4-methoxyphenol. The reaction is carried out using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired dione .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the dione to the corresponding diol.

    Substitution: Electrophilic substitution reactions can occur at the methoxy or tert-butyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Diols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress levels and modulating signaling pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of cellular redox states .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-methoxyphenol
  • 3,6-Di-tert-butyl-4-methoxycyclohexa-3,5-diene-1,2-dione

Uniqueness

3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and methoxy groups influences its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

142543-34-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-tert-butyl-4-methoxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C11H14O3/c1-11(2,3)9-8(14-4)6-5-7(12)10(9)13/h5-6H,1-4H3

InChI Key

UBRINAFAQHLLQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=O)C1=O)OC

Origin of Product

United States

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